Ethyl 2-{2-[3-(4-methylphenyl)-4-oxo-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio]acetylamino}acetate
Description
Properties
Molecular Formula |
C23H25N3O4S2 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
ethyl 2-[[2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]acetate |
InChI |
InChI=1S/C23H25N3O4S2/c1-3-30-19(28)12-24-18(27)13-31-23-25-21-20(16-6-4-5-7-17(16)32-21)22(29)26(23)15-10-8-14(2)9-11-15/h8-11H,3-7,12-13H2,1-2H3,(H,24,27) |
InChI Key |
FZWUQKHNAGAFSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation via Microwave-Assisted Reactions
Microwave irradiation significantly enhances reaction efficiency. For example, 2-aminothiophene-3-carboxylates react with urea in dimethyl sulfoxide (DMSO) under microwave conditions (130°C, 30 min) to yield pyrimidin-4-one derivatives in 58–96% yield. Triethylamine acts as a base, facilitating deprotonation and cyclization.
Aza-Wittig Reaction
The aza-Wittig strategy enables the formation of the pyrimidine ring through iminophosphorane intermediates. Treatment of thieno[2,3-d]pyrimidin-2-amine with carbon disulfide and triphenylphosphine generates reactive intermediates that cyclize to form the core structure. This method achieves yields of 70–85% under anhydrous toluene reflux.
Radical Cyclization
Radical-mediated cyclization of 3-(methylthio)acrylonitriles with tributyltin hydride (n-Bu3SnH) and azobisisobutyronitrile (AIBN) generates the benzo[b]thiophene moiety, followed by pyrimidine ring closure. Yields range from 65–80%.
Formation of the Thioether Linkage
The thioether bond is established through alkylation of the pyrimidin-2-thiol with bromoacetyl derivatives:
Thiol Alkylation
The core thiol (1 equiv) reacts with bromoacetyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (2 equiv) as a base. The reaction proceeds at room temperature for 4 hours, yielding the thioacetyl intermediate in 80–90% purity.
Optimization with Phase-Transfer Catalysts
Addition of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves solubility and reaction rate, achieving 95% conversion in 2 hours.
Acetylamino Acetate Ethyl Ester Side Chain Incorporation
The acetylamino acetate ethyl ester is introduced via amidation:
Carbodiimide-Mediated Coupling
The thioacetyl intermediate (1 equiv) is reacted with glycine ethyl ester (1.5 equiv) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. The reaction is stirred at 25°C for 12 hours, yielding the target compound in 70–85% yield.
Direct Aminolysis
Alternative methods employ aminolysis of the thioacetyl chloride with glycine ethyl ester in the presence of N,N-diisopropylethylamine (DIPEA), achieving 75–80% yield.
Optimization and Yield Improvement
Solvent and Temperature Effects
Microwave vs. Conventional Heating
Analytical Characterization
Critical characterization data include:
Chemical Reactions Analysis
Ethyl 2-{2-[3-(4-methylphenyl)-4-oxo-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio]acetylamino}acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 2-{2-[3-(4-methylphenyl)-4-oxo-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio]acetylamino}acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-{2-[3-(4-methylphenyl)-4-oxo-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio]acetylamino}acetate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including enzyme inhibition and receptor binding . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Aromatic Ring
Ethoxyphenyl Analog ()
Compound: 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- Structural Difference : Replacement of 4-methylphenyl with 4-ethoxyphenyl .
- Impact :
- Electronic Effects : Ethoxy’s electron-donating nature increases aromatic ring electron density compared to methyl.
- Solubility : Ethoxy may enhance hydrophilicity slightly.
- Synthesis : Similar to the target compound but uses 4-ethoxybenzaldehyde in cyclization .
Trifluoromethoxyphenyl Analog ()
Compound: Ethyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate
- Structural Difference: Incorporates 4-trifluoromethoxyphenyl and a thieno[3,2-d]pyrimidine core.
- Core Variation: Thieno[3,2-d]pyrimidine lacks the benzo-fused ring, reducing planarity and steric bulk .
Modifications in the Linker and Ester Groups
Benzoate Ester Analog ()
Compound: Ethyl 4-[[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
- Structural Difference : Replaces the ethyl acetate terminus with a benzoyloxy group .
- Impact :
Methoxy-Substituted Pyrimidine ()
Compound: Ethyl 2-({[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Key Variations
Cytotoxicity and Anticancer Potential
- Target Compound: Predicted activity based on structural similarity to ’s thieno[2,3-d]pyrimidines, which show IC₅₀ values of 5–10 µM against cancer cell lines .
- Ethoxyphenyl Analog () : Increased hydrophilicity may enhance tissue penetration but reduce membrane affinity.
- Trifluoromethoxy Analog () : Electron-withdrawing groups often improve metabolic stability .
Biological Activity
Ethyl 2-{2-[3-(4-methylphenyl)-4-oxo-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio]acetylamino}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by research findings and case studies.
Chemical Structure
The compound has a molecular formula of and features multiple functional groups including a thiopheno[2,3-d]pyrimidine moiety. The presence of the 4-methylphenyl group and the acetylamino group further contributes to its chemical diversity.
Structural Features
- Core Structure : The compound includes a pentahydrobenzo[b]thiophene fused with a pyrimidine ring.
- Functional Groups : It contains thioether and amide functionalities which are often associated with biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Study Findings : A study demonstrated that derivatives of quinazolinone compounds show considerable antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Antitumor Activity
Several derivatives of the compound have been reported to possess antitumor properties:
- Case Studies : Research has shown that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways .
- Specific Findings : A study highlighted that certain thiazolidine derivatives exhibited potent antitumor activity against breast cancer cell lines .
Anticonvulsant Activity
Compounds containing the quinazolinone structure have also been noted for their anticonvulsant effects:
- Research Evidence : A study indicated that these compounds can modulate neurotransmitter systems, thereby reducing seizure activity in animal models .
- Clinical Relevance : This activity suggests potential therapeutic applications in epilepsy management.
Other Biological Activities
- Antioxidant Properties : Some studies have suggested that compounds with similar structures may exhibit antioxidant activities, which can be beneficial in preventing oxidative stress-related diseases .
- Cholesterol Regulation : Certain derivatives have been investigated for their ability to enhance HDL cholesterol levels, contributing to cardiovascular health .
Synthesis Pathway
The synthesis of this compound typically involves multi-step reactions starting from 2-mercaptoquinazolinone derivatives.
-
Reagents Used :
- Ethyl chloroacetate
- 2-Mercapto-3-(4-methylphenyl)quinazolin-4(3H)-one
- Base (such as triethylamine) for nucleophilic substitution reactions.
-
Characterization Techniques :
- NMR Spectroscopy : Used to confirm the structure by analyzing hydrogen and carbon environments.
- Mass Spectrometry : Employed to determine molecular weight and fragmentation patterns.
- X-ray Crystallography : Provides detailed information about molecular geometry and packing in the solid state.
Q & A
Q. Critical Conditions :
- Solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for solubility .
- Temperature : Controlled heating (60–100°C) for cyclization steps .
- Purification : HPLC or column chromatography to isolate intermediates and final product .
Advanced: How can computational methods optimize reaction pathways and reduce trial-and-error synthesis?
Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict energetically favorable pathways .
- Reaction Path Search : Algorithms like the artificial force-induced reaction (AFIR) method identify intermediates and byproducts, narrowing optimal conditions .
- Machine Learning : Train models on existing reaction data to predict yields and selectivity for novel substrates.
- Validation : Cross-reference computational results with experimental data (e.g., NMR, HPLC) to refine models .
Basic: Which analytical techniques are essential for monitoring synthesis and ensuring purity?
Answer:
- Thin-Layer Chromatography (TLC) : Track reaction progress and identify intermediates .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% required for biological assays) .
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity (e.g., ¹H/¹³C NMR for aromatic proton shifts and thioether linkages) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight and detect impurities .
Advanced: How do structural modifications influence biological activity? (Structure-Activity Relationships)
Answer:
- Core Modifications : Replace the thienopyrimidine core with benzothiophene or quinazoline to assess activity changes .
- Substituent Effects : Compare 4-methylphenyl vs. 4-chlorophenyl groups at position 3; electron-withdrawing groups enhance enzyme inhibition (e.g., falcipain-2) .
- Linker Optimization : Vary the acetamido-acetate chain length to balance solubility and target binding .
- Methodology : Synthesize analogs, test in bioassays (e.g., enzyme inhibition, cytotoxicity), and correlate with computational docking results .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Assay Standardization : Ensure consistent protocols (e.g., IC₅₀ determination using identical enzyme batches and substrate concentrations) .
- Orthogonal Assays : Validate findings with complementary methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays) .
- Control Experiments : Test for off-target effects using knockout cell lines or competitive inhibitors .
- Meta-Analysis : Pool data from multiple studies, adjusting for variables like solvent choice (DMSO vs. ethanol) .
Advanced: What molecular docking strategies elucidate the compound’s mechanism of action?
Answer:
- Target Selection : Prioritize enzymes/receptors implicated in diseases (e.g., kinases, proteases) based on structural homology .
- Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions.
- Binding Site Analysis : Identify key residues (e.g., catalytic cysteine in falcipain-2) for hydrogen bonding or hydrophobic interactions .
- Validation : Mutagenesis studies to confirm docking predictions (e.g., alanine scanning of binding site residues) .
Basic: What solvents and catalysts are optimal for critical synthetic steps?
Answer:
- Solvents :
- Polar Aprotic (DMF/DMSO) : Enhance nucleophilicity in sulfide bond formation .
- Tetrahydrofuran (THF) : For Grignard or coupling reactions requiring anhydrous conditions .
- Catalysts :
Advanced: How to optimize reaction yields using design of experiments (DOE)?
Answer:
- Factor Screening : Identify critical variables (e.g., temperature, solvent ratio, catalyst loading) via Plackett-Burman design .
- Response Surface Methodology (RSM) : Model interactions between factors (e.g., temperature vs. reaction time) to maximize yield .
- Robustness Testing : Validate optimal conditions under minor perturbations (e.g., ±5°C temperature fluctuations) .
Basic: What are the core structural features of this compound?
Answer:
- Thieno[2,3-d]pyrimidin-4-one Core : Provides planar rigidity for target binding .
- 4-Methylphenyl Substituent : Enhances lipophilicity and π-π stacking with aromatic enzyme pockets .
- Thioether Linkage : Increases metabolic stability compared to ethers .
- Acetamido-Acetate Ester : Improves solubility and serves as a prodrug moiety .
Advanced: How do functional groups influence pharmacokinetic properties?
Answer:
- Ester vs. Carboxylic Acid : The ethyl ester improves membrane permeability, while hydrolysis in vivo releases the active acid .
- Thioether Stability : Resists oxidative degradation better than sulfoxides, extending half-life .
- Methyl Group Effects : The 4-methylphenyl group reduces CYP450-mediated metabolism, enhancing bioavailability .
- Methodology : Conduct in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) to guide structural refinements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
